molecular formula C12H15N3O B8431642 4-amino-N-(1H-indol-5-yl)butanamide

4-amino-N-(1H-indol-5-yl)butanamide

Cat. No. B8431642
M. Wt: 217.27 g/mol
InChI Key: SUDZMWNBWMQOTE-UHFFFAOYSA-N
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Patent
US04977153

Procedure details

4.56 of 4-(Benzyloxycarbonylamino)-N-(1H-indol-5-yl)butanamide, 1.1 g palladium (10%) on charcoal and 100 ml methanol are added together at room temperature in the presence of hydrogen until about 90% of theoretical hydrogen uptake is obtained (maximum uptake). The suspension is filtered through talc and the solvent evaporated off giving an oily residue of 4-amino-N-(1H-indol-5-yl)butanamide which is recrystallised from methanol/ether (M.P. 124°-136°).
Name
4-(Benzyloxycarbonylamino)-N-(1H-indol-5-yl)butanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH2:12][CH2:13][CH2:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[NH:23][CH:22]=[CH:21]2)=[O:16])=O)C1C=CC=CC=1.[H][H]>[Pd].CO>[NH2:11][CH2:12][CH2:13][CH2:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[NH:23][CH:22]=[CH:21]2)=[O:16]

Inputs

Step One
Name
4-(Benzyloxycarbonylamino)-N-(1H-indol-5-yl)butanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCC(=O)NC=1C=C2C=CNC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained (maximum uptake)
FILTRATION
Type
FILTRATION
Details
The suspension is filtered through talc
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off

Outcomes

Product
Name
Type
product
Smiles
NCCCC(=O)NC=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.